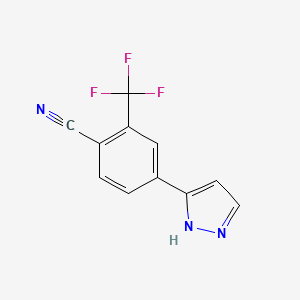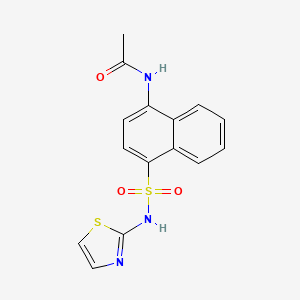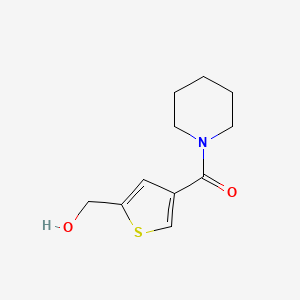
(R)-2-(Phenoxymethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Phenoxymethyl)piperazine is a chiral compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly found in various pharmaceutical agents. The ®-enantiomer of 2-(Phenoxymethyl)piperazine is particularly significant due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Phenoxymethyl)piperazine typically involves the reaction of ®-2-chloromethylphenol with piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-(Phenoxymethyl)piperazine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the enantiomeric purity of the compound.
Types of Reactions:
Oxidation: ®-2-(Phenoxymethyl)piperazine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
®-2-(Phenoxymethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in the treatment of various diseases, including neurological disorders and infections.
Industry: ®-2-(Phenoxymethyl)piperazine is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of ®-2-(Phenoxymethyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
類似化合物との比較
2-(Phenoxymethyl)piperazine: The non-chiral version of the compound.
N-Phenylpiperazine: Another piperazine derivative with different substituents.
1-(2-Pyrimidinyl)piperazine: A piperazine derivative with a pyrimidine ring.
Uniqueness: ®-2-(Phenoxymethyl)piperazine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or other substituted counterparts. The specific ®-enantiomer may exhibit higher potency or selectivity for certain biological targets, making it a valuable compound in drug development and research.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
(2R)-2-(phenoxymethyl)piperazine |
InChI |
InChI=1S/C11H16N2O/c1-2-4-11(5-3-1)14-9-10-8-12-6-7-13-10/h1-5,10,12-13H,6-9H2/t10-/m1/s1 |
InChIキー |
GBVPXQRNCFCNHS-SNVBAGLBSA-N |
異性体SMILES |
C1CN[C@H](CN1)COC2=CC=CC=C2 |
正規SMILES |
C1CNC(CN1)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





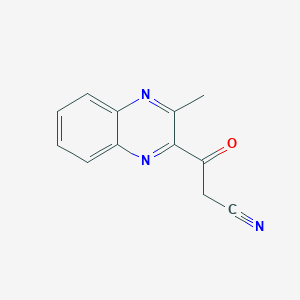

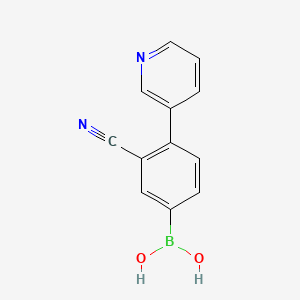
![Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8351722.png)

